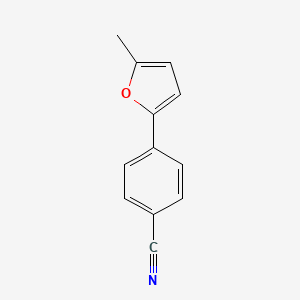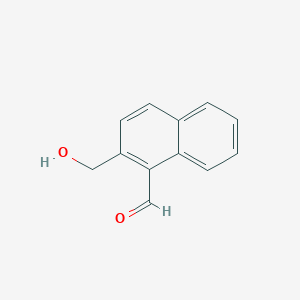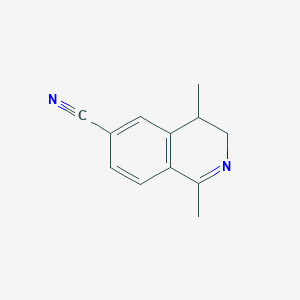
4-(5-Methylfuran-2-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Methylfuran-2-yl)benzonitrile is an organic compound with the molecular formula C12H9NO It features a benzonitrile group attached to a 5-methylfuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methylfuran-2-yl)benzonitrile typically involves the reaction of 2-Methylfuran with 4-Bromobenzonitrile . The reaction is carried out under specific conditions to ensure the formation of the desired product. For instance, the reaction may involve the use of a base such as sodium hydride (NaH) in a solvent like tetrahydrofuran (THF) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
4-(5-Methylfuran-2-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The methyl group on the furan ring can be oxidized to form a carboxylic acid derivative.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzonitrile group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a catalyst like palladium on carbon (Pd/C).
Substitution: Bases like sodium hydride (NaH) in solvents such as tetrahydrofuran (THF).
Major Products Formed
Oxidation: Formation of 4-(5-Carboxyfuran-2-yl)benzonitrile.
Reduction: Formation of 4-(5-Methylfuran-2-yl)benzylamine.
Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(5-Methylfuran-2-yl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Mecanismo De Acción
The mechanism of action of 4-(5-Methylfuran-2-yl)benzonitrile involves its interaction with specific molecular targets. For instance, its antibacterial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity . The compound’s furan ring and nitrile group play crucial roles in its reactivity and interaction with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
4-(5-Bromofuran-2-yl)benzonitrile: Similar structure but with a bromine atom instead of a methyl group.
4-(5-Methyl-2-furanyl)benzonitrile: A closely related compound with slight structural variations.
4-[2-((5-Arylfuran-2-yl)methylene)hydrazinyl]benzonitrile: A derivative with additional functional groups.
Uniqueness
4-(5-Methylfuran-2-yl)benzonitrile is unique due to its specific combination of a furan ring and a benzonitrile group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C12H9NO |
|---|---|
Peso molecular |
183.21 g/mol |
Nombre IUPAC |
4-(5-methylfuran-2-yl)benzonitrile |
InChI |
InChI=1S/C12H9NO/c1-9-2-7-12(14-9)11-5-3-10(8-13)4-6-11/h2-7H,1H3 |
Clave InChI |
WGLUWICPTGDSHJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(O1)C2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene-8-carbaldehyde](/img/structure/B11909874.png)
![3-Methoxy-8-methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene](/img/structure/B11909881.png)

![4-Aminofuro[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B11909886.png)






![3-Nitroimidazo[1,2-a]pyridin-2-ol](/img/structure/B11909943.png)


